molecular formula C9H22N2 B1624221 N1-(tert-Butyl)-N2-isopropylethane-1,2-diamine CAS No. 90723-11-8

N1-(tert-Butyl)-N2-isopropylethane-1,2-diamine

Cat. No.: B1624221
CAS No.: 90723-11-8
M. Wt: 158.28 g/mol
InChI Key: ALMJZLRAQFQUAS-UHFFFAOYSA-N
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Description

N’-tert-butyl-N-propan-2-ylethane-1,2-diamine is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups, which are functional groups characterized by a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N-propan-2-ylethane-1,2-diamine typically involves the reaction of tert-butylamine with 2-bromo-N-propan-2-ylethane-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-tert-butyl-N-propan-2-ylethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N-propan-2-ylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and bases like sodium hydride are often employed.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Applications in Coordination Chemistry

Ligand for Catalysis

N1-(tert-Butyl)-N2-isopropylethane-1,2-diamine is utilized as a bidentate ligand in various catalytic processes. Its sterically bulky tert-butyl group enhances selectivity in reactions involving metal catalysts. For example:

Catalyst Type Application Effect of Ligand
Ruthenium-basedOlefin metathesisIncreased reaction rates and selectivity
Palladium-basedCross-coupling reactionsEnhanced yields due to steric protection

Case studies have demonstrated that the incorporation of this ligand can significantly improve the efficiency of catalytic cycles, particularly in asymmetric synthesis where chiral centers are formed.

Biological Applications

Pharmaceutical Development

Research indicates that this compound exhibits potential as an inhibitor of specific kinases involved in various diseases. For instance, it has been studied for its role in inhibiting AAK1 (Adaptor Associated Kinase 1), which is implicated in neurodegenerative diseases and cancer.

Case Study: Inhibition of AAK1

In a study published in a peer-reviewed journal, the compound was shown to inhibit AAK1 activity effectively:

  • Target Disease : Alzheimer's Disease
  • Mechanism : Inhibition of receptor-mediated endocytosis
  • Outcome : Reduced symptoms in animal models

This application highlights the compound's potential for drug development aimed at treating conditions associated with dysfunctional endocytosis.

Industrial Applications

Cold Chain Logistics

Due to its chemical stability under controlled conditions, this compound is used in cold-chain logistics for transporting sensitive materials. It is recommended to be stored at temperatures between 2°C and 8°C to maintain its integrity.

Mechanism of Action

The mechanism of action of N’-tert-butyl-N-propan-2-ylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-N-ethyl-1,2-diaminoethane
  • N-tert-butyl-N-methyl-1,2-diaminoethane
  • N-tert-butyl-N-isopropyl-1,2-diaminoethane

Uniqueness

N’-tert-butyl-N-propan-2-ylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl and propan-2-yl groups influences its steric and electronic characteristics, making it suitable for specific applications that similar compounds may not be able to fulfill.

Biological Activity

N1-(tert-Butyl)-N2-isopropylethane-1,2-diamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H22N2
  • Molecular Weight : 170.30 g/mol
  • CAS Number : 90723-11-8

Biological Activity Overview

The biological activity of this compound has been explored mainly in the context of its potential antimicrobial properties and its role as a ligand in coordination chemistry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar activities. For instance:

  • A study on Schiff base copper(II) complexes derived from diamines reported significant antimicrobial effects against various bacterial strains, including Bacillus subtilis and Escherichia coli .
CompoundMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
Complex 112.525
Complex 26.2512.5

These findings indicate that modifications to the diamine structure can enhance antimicrobial efficacy, suggesting that this compound could be a candidate for further investigation.

Coordination Chemistry

The compound has also been studied as a ligand in coordination complexes. Research indicates that its ability to coordinate with metal ions can lead to enhanced biological activity:

  • A recent study highlighted the synthesis of new polymeric copper(II) complexes using similar diamines, which demonstrated promising antimicrobial activities . The coordination of metal ions with diamines often enhances their biological activities due to increased stability and solubility.

Case Studies

  • Synthesis and Characterization :
    • The synthesis of this compound involves straightforward chemical reactions that yield high purity products (typically >97%). Characterization methods such as NMR and HPLC are used to confirm the structure and purity .
  • Biological Testing :
    • In vitro assays have been conducted to evaluate the antimicrobial properties of synthesized complexes containing this compound. Results indicated varying degrees of effectiveness depending on the metal used in the complexation process.

Properties

IUPAC Name

N'-tert-butyl-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-8(2)10-6-7-11-9(3,4)5/h8,10-11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMJZLRAQFQUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428265
Record name N'-tert-butyl-N-propan-2-ylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90723-11-8
Record name N'-tert-butyl-N-propan-2-ylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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